molecular formula C16H21N3O4S B2396354 ethyl 3-ethyl-5-[(3-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate CAS No. 1239460-48-0

ethyl 3-ethyl-5-[(3-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate

Cat. No.: B2396354
CAS No.: 1239460-48-0
M. Wt: 351.42
InChI Key: ARIXFMGXBRCJNN-UHFFFAOYSA-N
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Description

Ethyl 3-ethyl-5-[(3-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate is a pyrazole-based sulfonamide derivative characterized by a 1H-pyrazole core substituted at positions 3 and 5 with ethyl and [(3-ethylphenyl)sulfamoyl] groups, respectively, and a carboxylate ester at position 2.

Properties

IUPAC Name

ethyl 5-ethyl-3-[(3-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S/c1-4-11-8-7-9-12(10-11)19-24(21,22)15-14(16(20)23-6-3)13(5-2)17-18-15/h7-10,19H,4-6H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARIXFMGXBRCJNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NS(=O)(=O)C2=NNC(=C2C(=O)OCC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-ethyl-5-[(3-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common method involves the cyclocondensation of acetylenic ketones with aryl hydrazines in ethanol, which provides regioisomeric pyrazoles . Another approach includes the use of sulfur-containing reagents to introduce the sulfonyl group under metal- and solvent-free conditions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of heterogeneous catalysts, such as Amberlyst-70, offers eco-friendly attributes and simplifies reaction workup . These methods are designed to be cost-effective and efficient for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-ethyl-5-{[(3-ethylphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the sulfonyl group to other sulfur-containing functionalities.

    Substitution: Nucleophilic substitution reactions can replace the ethyl groups with other alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions often involve controlled temperatures and solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkylated or arylated pyrazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 3-ethyl-5-[(3-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity. This compound may also interfere with cellular pathways by binding to proteins and altering their function .

Comparison with Similar Compounds

Structural Variations in Analogs

Key structural differences among analogs include:

  • Sulfamoyl substituents : The phenyl ring attached to the sulfamoyl group varies in substituents (e.g., 3-chloro-4-methyl in , pyridinylmethyl in ).
  • Pyrazole core modifications : Substituents at position 3 (ethyl, trifluoromethyl) and functional groups at position 4 (carboxylate, oxadiazole) influence physicochemical properties .
  • Heterocyclic extensions : Some analogs incorporate oxadiazole or thioamide groups, enhancing structural complexity .

Comparative Analysis of Structural and Physicochemical Properties

Table 1: Key Structural Features and Properties

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound 3-ethyl, 5-[(3-ethylphenyl)sulfamoyl] C₁₇H₂₁N₃O₄S 363.43 Sulfonamide, carboxylate ester
Ethyl 5-[(3-chloro-4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate 5-[(3-chloro-4-methylphenyl)sulfamoyl] C₁₄H₁₆ClN₃O₄S 357.81 Chlorophenyl, sulfonamide
F421-3106 (Ethyl 3-ethyl-5-{[(pyridin-3-yl)methyl]sulfamoyl}-1H-pyrazole-4-carboxylate) 5-{[(pyridin-3-yl)methyl]sulfamoyl} C₁₄H₁₈N₄O₄S 338.38 Pyridinylmethyl, sulfonamide
Ethyl 3-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2,4-oxadiazole-5-carboxylate Oxadiazole, 4-fluorophenyl C₁₅H₁₃FN₄O₃ 332.29 Oxadiazole, fluorophenyl

Key Observations:

  • Solubility : The pyridinylmethyl group in may improve water solubility due to nitrogen’s lone pairs.
  • Bioactivity : Oxadiazole-containing analogs (e.g., ) are often explored for antimicrobial activity due to their planar, aromatic structure .

Pharmacological and Crystallographic Insights

Pharmacological Potential

Crystallography and Structural Validation

Tools like SHELX and Mercury CSD are critical for determining crystal structures of similar compounds. For example, hydrogen bonding patterns in sulfonamide derivatives can be analyzed using graph set theory , aiding in understanding stability and intermolecular interactions.

Biological Activity

Ethyl 3-ethyl-5-[(3-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate is a complex organic compound belonging to the pyrazole family. This compound has garnered attention due to its unique structural features, including a pyrazole ring and a sulfamoyl group, which suggest potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Structural Characteristics

The molecular formula of this compound is C16H20N2O4SC_{16}H_{20}N_2O_4S, with a molecular weight of approximately 336.41 g/mol. The compound's structure includes:

  • Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
  • Sulfamoyl Group : A functional group that enhances biological activity by mimicking natural substrates.
  • Ethyl Phenyl Moiety : Contributes to the compound's solubility and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step processes:

  • Formation of Pyrazole : The initial step often includes reacting ethyl 3-amino-4-pyrazolecarboxylate with 3-ethylbenzenesulfonyl chloride in the presence of a base like triethylamine.
  • Reflux Conditions : The reaction is conducted under reflux to promote the formation of the desired product.
  • Purification : Post-synthesis, purification methods such as recrystallization or chromatography are employed to isolate the compound.

Biological Activity

Research indicates that compounds with similar structures exhibit diverse biological activities, including:

Anticancer Activity

Studies have shown that pyrazole derivatives can possess anticancer properties. This compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Anti-inflammatory Effects

A study evaluating various pyrazole derivatives for anti-inflammatory activity revealed that modifications at the pyrazole scaffold could enhance efficacy. This compound is hypothesized to exhibit similar effects by inhibiting pro-inflammatory cytokines and mediators.

Enzyme Inhibition

The sulfonamide group in this compound allows it to mimic natural substrates, potentially leading to inhibition of specific enzymes such as carbonic anhydrase. This inhibition can disrupt various physiological processes and contribute to its therapeutic effects.

The biological activity of this compound is primarily attributed to its interaction with molecular targets:

  • Enzyme Active Sites : The sulfonamide moiety forms strong interactions with enzyme active sites, inhibiting their activity.
  • Cellular Signaling Pathways : The compound may interfere with cellular signaling pathways, affecting processes such as inflammation and cell growth.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructure FeaturesBiological Activity
Ethyl 5-sulfamoyl-1H-pyrazole-4-carboxylateSulfamoyl group on pyrazoleAnticancer activity
Ethyl 5-amino-1H-pyrazole-4-carboxylateAmino group instead of sulfamoylAntigout agent
Ethyl 1-methyl-5-sulfamoyl-1H-pyrazoleMethyl substitution on pyrazolePotential anti-inflammatory effects

Case Studies

Several studies have investigated the biological effects of similar pyrazole derivatives:

  • Anti-inflammatory Study : A series of novel ethyl 5-substituted pyrazoles were evaluated for anti-inflammatory activity using a carrageenan-induced rat paw edema model. Results indicated significant anti-inflammatory effects for certain derivatives, suggesting that structural modifications enhance efficacy .
  • Enzyme Interaction Studies : Research focused on sulfonamide-based drugs has highlighted their role in inhibiting carbonic anhydrase isoenzymes, which are critical in drug discovery .

Q & A

Basic: What synthetic methodologies are recommended for preparing ethyl 3-ethyl-5-[(3-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate?

Answer:
The synthesis typically involves three key steps:

Pyrazole core formation : Cyclocondensation of β-ketoesters with hydrazine derivatives under reflux conditions (e.g., ethanol, 8–12 hours) .

Sulfamoylation : Introducing the sulfamoyl group via reaction with 3-ethylphenylsulfamoyl chloride in the presence of a base (e.g., K₂CO₃) at 0–5°C to minimize side reactions .

Esterification : Ethyl group incorporation using ethyl chloroformate in anhydrous dichloromethane with a catalytic amount of DMAP .
Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Yield optimization requires strict control of stoichiometry, temperature, and reaction time .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:
Essential techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and assess purity. Key signals include the pyrazole NH proton (~δ 12–13 ppm) and sulfamoyl group integration .
  • FT-IR : Identification of sulfonamide (S=O stretching at ~1350–1150 cm⁻¹) and ester carbonyl (C=O at ~1700 cm⁻¹) .
  • Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
  • Elemental analysis : Confirms ≥95% purity by matching calculated and observed C/H/N/S percentages .

Advanced: How can crystallographic data resolve ambiguities in substituent orientation or disorder?

Answer:
Crystallographic refinement using SHELXL ( ) or SIR97 () is critical:

  • Disorder modeling : Split positions for flexible ethyl or sulfamoyl groups are refined with occupancy constraints.
  • Hirshfeld surface analysis : Identifies weak interactions (e.g., C–H···O) that stabilize the lattice, reducing thermal motion artifacts .
  • Twinned data handling : For cases with pseudo-merohedral twinning, the HKLF5 format in SHELXL improves R-factor convergence .
    Example: A related pyrazole derivative showed 8% disorder in an ethyl group, resolved using PART instructions in SHELXL .

Advanced: How should researchers address contradictions in pharmacological activity data?

Answer:
Contradictions (e.g., variable IC₅₀ values) require:

Dose-response validation : Re-test compounds under standardized conditions (e.g., 1% CMC suspension, oral administration in rodent models) .

Metabolite screening : Use LC-MS to identify in vivo degradation products that may alter activity .

Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to distinguish assay variability from true biological effects .

Target engagement assays : Surface plasmon resonance (SPR) or thermal shift assays confirm direct binding to hypothesized targets (e.g., cyclooxygenase isoforms) .

Advanced: What strategies optimize structure-activity relationships (SAR) for sulfamoyl-containing pyrazoles?

Answer:
Key SAR strategies include:

  • Substituent scanning : Synthesize analogs with halogens, methoxy, or trifluoromethyl groups at the 3-ethylphenyl position to modulate lipophilicity and target affinity .
  • Bioisosteric replacement : Replace the sulfamoyl group with carboxamide or phosphonate to assess tolerance in enzymatic pockets .
  • Molecular docking : Use AutoDock Vina with PDB structures (e.g., COX-2, 1PXX) to predict binding modes and guide synthetic priorities .
    Example: A fluoro-substituted analog showed 5-fold higher anti-inflammatory activity than the parent compound due to enhanced hydrogen bonding .

Advanced: How can computational modeling predict metabolic stability or toxicity?

Answer:

  • ADMET prediction : Tools like SwissADME estimate metabolic sites (e.g., ester hydrolysis susceptibility) and permeability (LogP ~2.5–3.5) .
  • CYP450 inhibition : Use Schrödinger’s QikProp to screen for CYP3A4/2D6 interactions, critical for avoiding drug-drug interactions .
  • Toxicity profiling : Derek Nexus identifies structural alerts (e.g., sulfonamide-related hypersensitivity) .
    Example: A methylsulfonyl analog exhibited lower hepatotoxicity risk in silico due to reduced electrophilicity .

Advanced: What experimental controls are essential in kinetic studies of pyrazole derivatives?

Answer:

  • Negative controls : Include unsubstituted pyrazole cores to isolate the sulfamoyl group’s contribution to reaction rates .
  • Isotope labeling : Use ¹⁵N-labeled hydrazines to track pyrazole ring formation via 2D NMR .
  • Solvent polarity gradients : Compare reaction kinetics in DMSO (polar) vs. toluene (nonpolar) to assess transition-state stabilization .
  • Arrhenius plots : Determine activation energy (Eₐ) for sulfamoylation steps to optimize temperature .

Advanced: How can researchers validate the biological relevance of in vitro data for this compound?

Answer:

  • Orthogonal assays : Confirm enzyme inhibition (e.g., COX-2) with both fluorometric and colorimetric substrates .
  • Ex vivo models : Use isolated tissue assays (e.g., rat paw edema) to correlate in vitro IC₅₀ with physiological response .
  • PK/PD modeling : Measure plasma half-life and tissue distribution in rodents to establish effective dosing regimens .
  • Crystallographic validation : Co-crystallize the compound with target proteins (e.g., Keap1) to confirm binding poses .

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